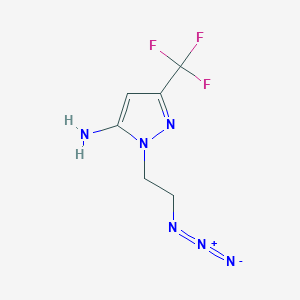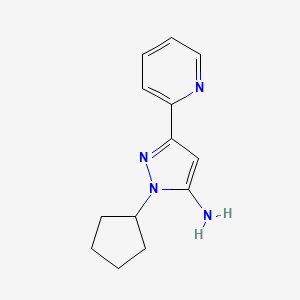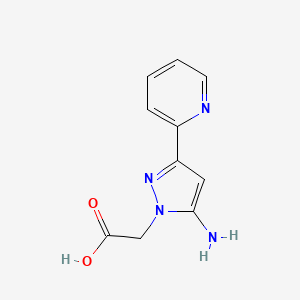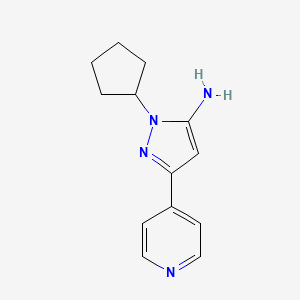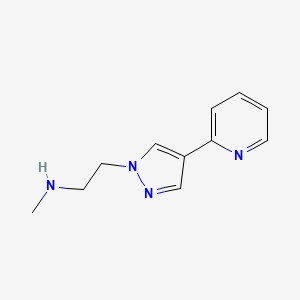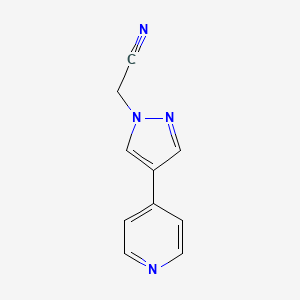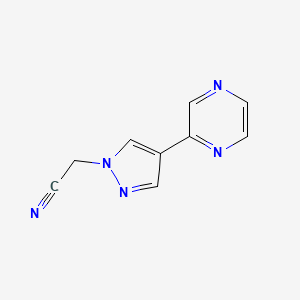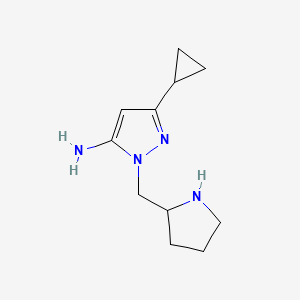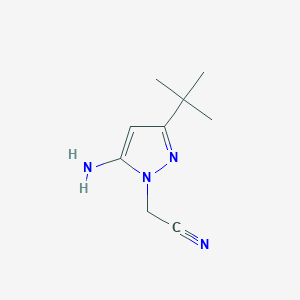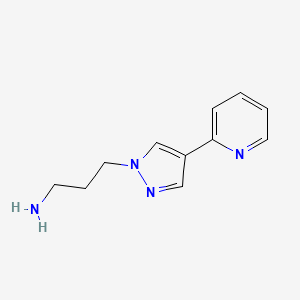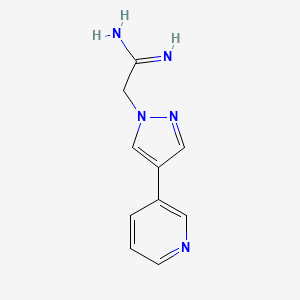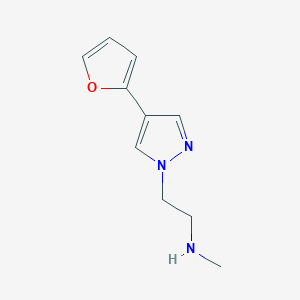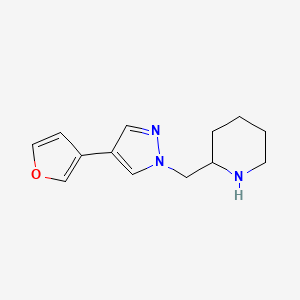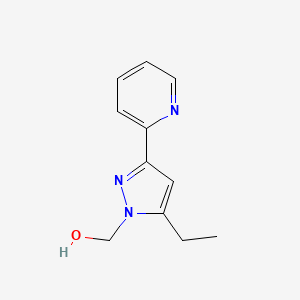
(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol
Overview
Description
5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol, also known as EPPPM, is an organic compound that has recently gained interest in the scientific community due to its potential applications in various fields. EPPPM is a pyrazole derivative that has a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. It has been used in various laboratory experiments to study its effects on various biochemical and physiological processes.
Scientific Research Applications
Crystal Structure and Supramolecular Architecture
Studies on compounds structurally similar to "(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol" have elucidated their crystal structures and supramolecular architectures. For example, research on bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide methanol hemisolvate revealed a three-dimensional supramolecular architecture formed through classical O—H⋯N and N—H⋯N hydrogen bonds, as well as weak C—H⋯O and C—H⋯π interactions (Seredyuk et al., 2014). This study highlights the potential of similar compounds in designing new materials with desired properties through the manipulation of molecular and supramolecular interactions.
Catalysis and Organic Synthesis
Pyrazole derivatives have been investigated for their catalytic activities and applications in organic synthesis. The synthesis of η5 and η6-cyclic π-perimeter hydrocarbon platinum group metal complexes of 3-(2-pyridyl)pyrazole derived ligands demonstrated the versatility of these compounds in forming mononuclear complexes with potential applications in catalysis and as intermediates in the synthesis of complex molecules (Sairem et al., 2012).
Antimicrobial and Anticancer Agents
Some pyrazole derivatives have shown potential as antimicrobial and anticancer agents. A study on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives found that certain compounds exhibited higher anticancer activity than the reference drug doxorubicin, as well as good to excellent antimicrobial activity (Hafez et al., 2016).
Corrosion Inhibition
Research on pyridine-pyrazole type organic compounds, specifically those related to the compound of interest, has demonstrated their efficiency as corrosion inhibitors for steel in acidic environments. This suggests potential applications in the protection of metal surfaces in various industrial processes (Tebbji et al., 2005).
properties
IUPAC Name |
(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-9-7-11(13-14(9)8-15)10-5-3-4-6-12-10/h3-7,15H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYUJLCZEDXGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CO)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



